(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid
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Overview
Description
(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid is a complex organic compound that features a piperazine ring substituted with a dihydroxypropyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Dihydroxypropyl Group: This step might involve the reaction of the piperazine intermediate with an epoxide or a diol under basic conditions.
Attachment of the Benzoic Acid Moiety: The final step could involve the coupling of the substituted piperazine with a benzoic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The dihydroxypropyl group could be involved in hydrogen bonding, while the piperazine ring might interact through hydrophobic or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid: Lacks the stereochemistry.
4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzamide: Similar structure but with a benzamide moiety.
Uniqueness
The (S)-configuration of the compound might confer unique biological activity due to its specific three-dimensional arrangement, which can affect how it interacts with biological targets compared to its racemic or other stereoisomeric forms.
Properties
IUPAC Name |
4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-10-13(18)9-15-5-7-16(8-6-15)12-3-1-11(2-4-12)14(19)20/h1-4,13,17-18H,5-10H2,(H,19,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQKHLBKWYJSMW-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@@H](CO)O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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